6-Bromo-5-methylquinoline

Lipophilicity Drug-likeness Physicochemical Properties

6-Bromo-5-methylquinoline (CAS 1256795-14-8) is a heteroaromatic quinoline derivative featuring a bromine atom at the 6-position and a methyl group at the 5-position of the bicyclic ring system. With a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol, this compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C10H8BrN
Molecular Weight 222.085
CAS No. 1256795-14-8
Cat. No. B2558536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylquinoline
CAS1256795-14-8
Molecular FormulaC10H8BrN
Molecular Weight222.085
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CC=N2)Br
InChIInChI=1S/C10H8BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3
InChIKeyBQFFOKXBGUHZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methylquinoline CAS 1256795-14-8: Chemical Identity and Intermediate Classification


6-Bromo-5-methylquinoline (CAS 1256795-14-8) is a heteroaromatic quinoline derivative featuring a bromine atom at the 6-position and a methyl group at the 5-position of the bicyclic ring system [1]. With a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol, this compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis [2]. Its structural features enable diverse chemical modifications, making it valuable for the preparation of quinoline-based pharmaceutical candidates and agrochemical intermediates . The compound is commercially available from multiple suppliers with typical purities of 95-97% .

Why 6-Bromo-5-methylquinoline Cannot Be Substituted by Common Quinoline Analogs in Key Synthetic Pathways


Generic substitution of 6-Bromo-5-methylquinoline with other quinoline derivatives is scientifically unsound due to distinct regiochemical and physicochemical profiles that directly impact synthetic utility. Unlike 5-methylquinoline, which lacks a bromine handle for cross-coupling, or 6-bromoquinoline, which lacks the methyl group that influences steric and electronic properties at the reactive site, 6-Bromo-5-methylquinoline offers a unique combination of a C6 bromide for Pd-catalyzed transformations and a C5 methyl that modulates lipophilicity and metabolic stability . The presence of both substituents alters the compound's XLogP3 by approximately +0.6 units relative to 5-methylquinoline and +0.4 units relative to 6-bromoquinoline, affecting solubility and membrane permeability profiles [1]. Furthermore, the specific 5-methyl-6-bromo substitution pattern is cited as an essential intermediate in patent literature for MELK inhibitors, where alternative regioisomers (e.g., 6-bromo-7-methylquinoline or 5-bromo-6-methylquinoline) are not interchangeable due to altered binding interactions [2].

6-Bromo-5-methylquinoline CAS 1256795-14-8: Direct Comparative Evidence Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 6-Bromo-5-methylquinoline vs. 5-Methylquinoline vs. 6-Bromoquinoline

6-Bromo-5-methylquinoline exhibits a computed XLogP3 of 3.2, which is 0.6 units higher than 5-methylquinoline (XLogP3 = 2.6) and 0.4 units higher than 6-bromoquinoline (XLogP3 = 2.8) [1]. This increased lipophilicity is attributable to the synergistic effect of both the bromine atom and the methyl group on the quinoline scaffold.

Lipophilicity Drug-likeness Physicochemical Properties

Molecular Weight and Heavy Atom Count Differentiation for Scaffold Hopping Decisions

6-Bromo-5-methylquinoline has a molecular weight of 222.08 g/mol and contains 12 heavy atoms, compared to 143.19 g/mol (11 heavy atoms) for 5-methylquinoline and 208.05 g/mol (11 heavy atoms) for 6-bromoquinoline [1][2]. This places the target compound in a distinct molecular weight range that may affect solubility, permeability, and synthetic tractability.

Molecular Weight Scaffold Hopping Medicinal Chemistry

Commercial Purity and Pricing Benchmarking Against Regioisomeric Bromo-methylquinolines

6-Bromo-5-methylquinoline is commercially available with a minimum purity specification of 95% from multiple vendors, with pricing at approximately $107.00 per gram (GlpBio) [1]. In comparison, the regioisomer 6-Bromo-7-methylquinoline is offered at 97% purity (AKSci) , and 5-Bromo-6-methylquinoline at 95% purity (BOC Sciences) . The 6-Bromo-5-methyl substitution pattern is specifically cited as an intermediate in patent literature for glucosylceramide synthase inhibitors , potentially influencing supply chain prioritization.

Commercial Availability Purity Procurement

Boiling Point and Physical State Comparison with Unsubstituted and Mono-substituted Analogs

6-Bromo-5-methylquinoline exhibits a predicted boiling point of 312.7 ± 22.0 °C at 760 mmHg [1]. This is approximately 50 °C higher than 5-methylquinoline (bp 262.7 °C) [2] and substantially higher than 6-bromoquinoline (bp 116 °C at 6 mmHg) [3]. The elevated boiling point is consistent with increased molecular weight and intermolecular interactions conferred by the bromine atom, which affects volatility and purification strategies.

Boiling Point Physical Properties Purification

Patent-Cited Utility as a Key Intermediate in MELK Inhibitor Synthesis

6-Bromo-5-methylquinoline is explicitly claimed as a synthetic intermediate in patent WO 2012/102438 A1 for quinoline derivatives as MELK (Maternal Embryonic Leucine zipper Kinase) inhibitors [1]. The patent describes compounds of formula I that are evaluated for MELK inhibitory activity, with example compound II exhibiting an IC50 value of 0.021 μM [2]. While the specific biological activity of 6-Bromo-5-methylquinoline itself is not reported, its structural motif is essential for constructing the active pharmacophore.

MELK Inhibitor Cancer Therapeutics Patent Intermediate

6-Bromo-5-methylquinoline CAS 1256795-14-8: Validated Application Scenarios Based on Comparative Evidence


Scaffold for Pd-Catalyzed Cross-Coupling in Kinase Inhibitor Discovery

The C6 bromine atom of 6-Bromo-5-methylquinoline serves as an efficient handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the quinoline core . Its lipophilicity (XLogP3 = 3.2) and molecular weight (222.08 g/mol) position it favorably as a building block for generating compound libraries targeting intracellular kinases, including MELK [1]. Procurement for medicinal chemistry campaigns should prioritize batches with purity ≥95% to minimize side reactions during parallel synthesis.

Intermediate for Glucosylceramide Synthase Inhibitors in Rare Disease Programs

6-Bromo-5-methylquinoline is listed as an intermediate in patents US-2018044302-A1 and WO-2016145153-A1 for glucosylceramide synthase inhibitors, which are being developed for the treatment of Gaucher disease and other lysosomal storage disorders . The specific 5-methyl-6-bromo substitution pattern is critical for downstream functionalization; substituting with 5-methylquinoline or 6-bromoquinoline would break the synthetic sequence. Industrial users should verify lot-specific purity and residual solvent profiles to ensure compliance with pharmaceutical intermediate standards.

Physicochemical Property Modulation in Lead Optimization Campaigns

The computed XLogP3 difference of +0.6 relative to 5-methylquinoline provides a quantifiable increment in lipophilicity that can be exploited to fine-tune ADME properties of lead candidates . Medicinal chemists may select 6-Bromo-5-methylquinoline over the non-brominated analog when increased membrane permeability is desired, while retaining the synthetic versatility of the bromine atom. Procurement teams should request certificates of analysis confirming melting point (254 °C) and absence of de-brominated impurities, which could confound biological assay results [1].

Technical Documentation Hub

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